molecular formula C18H21N3O4S2 B467486 N-[4-(1-azepanylsulfonyl)phenyl]-N'-(2-furoyl)thiourea CAS No. 642957-52-6

N-[4-(1-azepanylsulfonyl)phenyl]-N'-(2-furoyl)thiourea

Cat. No.: B467486
CAS No.: 642957-52-6
M. Wt: 407.5g/mol
InChI Key: AOSFFZFQZMFGBY-UHFFFAOYSA-N
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Description

N-[4-(1-azepanylsulfonyl)phenyl]-N’-(2-furoyl)thiourea is a synthetic organic compound with the molecular formula C18H21N3O4S2 and a molecular weight of 407.50704 g/mol This compound is characterized by the presence of an azepane ring, a sulfonyl group, a phenyl ring, a furoyl group, and a thiourea moiety

Preparation Methods

The synthesis of N-[4-(1-azepanylsulfonyl)phenyl]-N’-(2-furoyl)thiourea typically involves the reaction of 4-(1-azepanylsulfonyl)aniline with 2-furoyl isothiocyanate under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane or acetonitrile, at room temperature or slightly elevated temperatures. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

N-[4-(1-azepanylsulfonyl)phenyl]-N’-(2-furoyl)thiourea can undergo various chemical reactions, including:

Scientific Research Applications

N-[4-(1-azepanylsulfonyl)phenyl]-N’-(2-furoyl)thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1-azepanylsulfonyl)phenyl]-N’-(2-furoyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The presence of the thiourea moiety allows it to form strong hydrogen bonds and coordinate with metal ions, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

N-[4-(1-azepanylsulfonyl)phenyl]-N’-(2-furoyl)thiourea can be compared with other similar compounds, such as:

N-[4-(1-azepanylsulfonyl)phenyl]-N’-(2-furoyl)thiourea stands out due to its unique combination of structural features, which contribute to its diverse range of applications and potential as a versatile research compound.

Biological Activity

N-[4-(1-azepanylsulfonyl)phenyl]-N'-(2-furoyl)thiourea is a synthetic organic compound that has garnered interest in various fields, particularly in medicinal chemistry. Its unique structure, which includes a thiourea moiety and an azepane ring, suggests potential biological activities that merit detailed exploration. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

  • Molecular Formula : C18H21N3O4S2
  • Molecular Weight : 407.51 g/mol
  • IUPAC Name : N-[[4-(azepan-1-ylsulfonyl)phenyl]carbamothioyl]furan-2-carboxamide

Synthesis

The synthesis of this compound typically involves the reaction of 4-(1-azepanylsulfonyl)aniline with 2-furoyl isothiocyanate under controlled conditions, often using solvents like dichloromethane or acetonitrile. Purification methods include recrystallization and column chromatography .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Table 1: Antimicrobial Activity Against Various Bacteria

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Properties

The compound has also been evaluated for its anticancer activity. Studies suggest that it can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest. The presence of the thiourea group is believed to enhance its interaction with specific molecular targets involved in cancer progression .

Case Study: In Vitro Evaluation
In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The IC50 value was determined to be approximately 25 µM, indicating potent activity .

Enzyme Inhibition

This compound has been identified as a potential inhibitor of various enzymes, including those involved in inflammatory processes and cancer metabolism. Its ability to bind to active sites of target enzymes suggests that it may serve as a lead compound for developing new therapeutic agents .

Table 2: Enzyme Inhibition Studies

EnzymeInhibition Percentage (%) at 50 µM
Carbonic anhydrase75
Cyclooxygenase (COX-1)60
Aldose reductase55

The biological activity of this compound is attributed to its structural features that facilitate interactions with biomolecules. The thiourea moiety allows for strong hydrogen bonding and coordination with metal ions, enhancing binding affinity to target enzymes and receptors .

Properties

IUPAC Name

N-[[4-(azepan-1-ylsulfonyl)phenyl]carbamothioyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S2/c22-17(16-6-5-13-25-16)20-18(26)19-14-7-9-15(10-8-14)27(23,24)21-11-3-1-2-4-12-21/h5-10,13H,1-4,11-12H2,(H2,19,20,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOSFFZFQZMFGBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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